(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol
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Overview
Description
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to meet the demand for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions are tailored to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure but without the ethoxy and methyl substituents.
2-Methylbenzofuran: A derivative with a methyl group at the 2-position.
5-Ethoxybenzofuran: A derivative with an ethoxy group at the 5-position.
Uniqueness
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol is a synthetic organic compound with potential pharmacological properties. Its unique structure, characterized by a benzofuran moiety, suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C12H16O3, with a molecular weight of 208.26 g/mol. The compound features an ethoxy group and a hydroxymethyl group attached to a benzofuran structure, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact pathways and targets are still under investigation but may include:
- Antioxidant Activity : The compound may exhibit radical scavenging properties.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation.
- Antimicrobial Properties : There is evidence suggesting antibacterial and antifungal activities against various pathogens.
Biological Activity Data
Recent studies have explored the biological effects of compounds structurally similar to this compound. For instance:
Case Studies
- Antioxidant Potential : A study conducted on a series of benzofuran derivatives demonstrated that those with structural similarities to this compound exhibited significant antioxidant activity with EC50 values comparable to standard antioxidants like ascorbic acid .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives had MIC values significantly lower than those of standard antibiotics, suggesting potential as new antimicrobial agents .
- Anti-inflammatory Effects : Research comparing the anti-inflammatory properties of various synthetic compounds found that some derivatives exhibited superior efficacy compared to traditional anti-inflammatory drugs like curcumin .
Properties
IUPAC Name |
(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTGQBKWAUUKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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